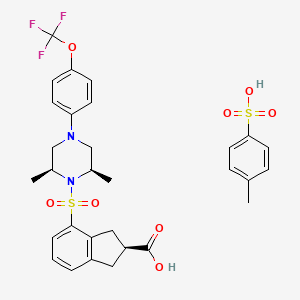
KD-3010
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KD-3010は、強力で経口投与可能なペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)の選択的アゴニストです。 主に、肥満や糖尿病などの代謝性疾患における潜在的な治療用途について研究されています 。 This compoundは、肝臓損傷の実験モデルにおいて、有意な肝保護効果と抗線維化効果を示しました .
準備方法
KD-3010の合成には、中間体の調製と、特定の条件下でのそれらの後続の反応を含む、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、this compoundトシレートなど、さまざまな形態で入手できます 。 工業生産方法は通常、化合物の純度と有効性を確保するために、大規模な合成と精製プロセスを含みます。
化学反応の分析
KD-3010は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: この化合物は、還元されて、還元された誘導体を形成することができます。
置換: this compoundは、特定の官能基が他の基に置き換えられる置換反応を起こすことができます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: PPARδ活性化がさまざまな生化学経路に与える影響を研究するための研究ツールとして使用されます。
生物学: 末梢組織における脂質代謝とエネルギー利用の調節における役割について調査されています。
科学的研究の応用
KD-3010 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the effects of PPARδ activation on various biochemical pathways.
Biology: Investigated for its role in regulating lipid metabolism and energy utilization in peripheral tissues.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders such as obesity, diabetes, and nonalcoholic steatohepatitis
Industry: Utilized in the development of new drugs targeting metabolic diseases and liver injuries.
作用機序
KD-3010は、ペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)を活性化することによってその効果を発揮します。 PPARδは、末梢組織における脂質異化とエネルギー利用を調節する核内受容体です。 PPARδを活性化することにより、this compoundは中心性肥満を減らし、動脈硬化性脂質プロファイルを改善し、グルコース利用とインスリン感受性を高めます 。 これに関与する分子標的と経路には、脂質代謝とエネルギー恒常性に関与する遺伝子の調節が含まれます .
類似化合物の比較
This compoundは、PPARγやPPARαなどの他のペルオキシソーム増殖剤活性化受容体アイソフォームに対して、PPARδに対する高い選択性を持つという点でユニークです。 この選択性は、他のアイソフォームを活性化する影響を混同することなく、PPARδ活性化の特定の効果を研究するための貴重なツールとなっています 。 類似の化合物には、次のものがあります。
GW501516: 同様の用途を持つ別のPPARδアゴニストですが、選択性と有効性のプロファイルが異なります.
ムラグリタザール: 2型糖尿病とその関連する脂質異常症の治療に使用される、PPARα/γデュアルアゴニストです.
エルチプロタフィブ: 代謝性疾患の治療に用いられる、PPARα/βデュアルアゴニスト阻害剤です.
This compoundのユニークな選択性と有効性のプロファイルは、代謝性疾患の分野におけるさらなる研究開発の有望な候補となっています。
類似化合物との比較
KD-3010 is unique in its high selectivity for PPARδ over other peroxisome proliferator-activated receptor isoforms such as PPARγ and PPARα. This selectivity makes it a valuable tool for studying the specific effects of PPARδ activation without the confounding effects of activating other isoforms . Similar compounds include:
GW501516: Another PPARδ agonist with similar applications but different selectivity and efficacy profiles.
Muraglitazar: A dual PPARα/γ agonist used for treating type 2 diabetes and associated dyslipidemia.
Ertiprotafib: A dual PPARα/β agonist inhibitor with applications in metabolic disorders.
This compound’s unique selectivity and efficacy profile make it a promising candidate for further research and development in the field of metabolic diseases.
生物活性
KD-3010 is a potent peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered attention for its diverse biological activities, particularly in the context of metabolic diseases and liver health. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
This compound operates primarily through the activation of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, energy homeostasis, and inflammation. The compound exhibits approximately 1000-fold selectivity for PPARδ over PPARγ and PPARα, making it a highly specific agonist for this receptor .
Key Actions:
- Lipid Metabolism : Enhances lipid catabolism and improves glucose utilization, which can lead to reduced central adiposity and improved insulin sensitivity .
- Neuroprotection : In models of Huntington's disease (HD), this compound has been shown to improve motor function and reduce neurodegeneration, indicating its potential in treating neurodegenerative disorders .
Biological Activity in Liver Health
Research has demonstrated that this compound possesses significant hepatoprotective and antifibrotic properties. In various animal models, including those subjected to carbon tetrachloride (CCl4) and bile duct ligation (BDL), this compound effectively mitigated liver injury and fibrosis.
Study Findings:
- Hepatoprotection : this compound treatment resulted in lower levels of extracellular matrix protein deposition compared to controls and other PPAR agonists like GW501516. This suggests a unique protective mechanism against liver damage .
- Antifibrotic Effects : In models of liver fibrosis, this compound significantly reduced the activation of profibrogenic factors, demonstrating its potential as a therapeutic agent for chronic liver diseases .
Table 1: Summary of Key Research Studies on this compound
| Study | Model | Key Findings | |
|---|---|---|---|
| Yu et al., 2012 | CCl4-induced liver injury | Reduced fibrosis markers; lower ROS production | This compound shows hepatoprotective effects |
| Patsnap Synapse | Huntington's Disease mouse model | Improved motor function; reduced neurodegeneration | Potential therapeutic for HD |
| MedChemExpress | BDL-induced liver injury | Lower extracellular matrix deposition compared to GW501516 | Unique antifibrotic properties |
Clinical Implications
The promising results from preclinical studies suggest that this compound could be beneficial in treating conditions such as:
- Chronic Liver Diseases : Its antifibrotic properties may offer new avenues for managing liver fibrosis.
- Metabolic Disorders : By improving lipid profiles and insulin sensitivity, this compound may serve as a treatment option for obesity and related metabolic syndromes.
- Neurodegenerative Diseases : Its neuroprotective effects warrant further investigation in the context of diseases like Huntington's.
特性
分子式 |
C30H33F3N2O8S2 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
(2S)-4-[(2S,6R)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17-;/m0./s1 |
InChIキー |
SUTQDFLDQUPTKX-DYWLMRBWSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1S(=O)(=O)C2=CC=CC3=C2C[C@H](C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















